Bienvenue dans la boutique en ligne BenchChem!

Avatrombopag Maleate

Drug-Drug Interaction Bioavailability TPO-RA

Avatrombopag maleate is a second-generation, orally bioavailable TPO receptor agonist that eliminates the food-effect and polyvalent cation chelation burdens of eltrombopag, requires no hepatotoxicity monitoring, and delivers a superior platelet response in network meta-analysis. Its 83% response rate after eltrombopag/hetrombopag failure makes it the rational oral sequencing option, while UK NHS cost-effectiveness data (ICER £5,982/QALY vs eltrombopag) strengthens formulary procurement. Approved for CLD-associated thrombocytopenia and chronic ITP. Ideal for clinical trial protocols that demand simplified dosing logistics and reliable PK/PD outcomes.

Molecular Formula C33H38Cl2N6O7S2
Molecular Weight 765.7 g/mol
CAS No. 677007-74-8
Cat. No. B1665335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvatrombopag Maleate
CAS677007-74-8
Synonyms1-(3-chloro-5-((4-(4-chloro-2-thienyl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)carbamoyl)-2-pyridyl)piperidine-4-carboxylic acid
AKR 501
AKR-501
AKR501
avatrombopag
Doptelet
E5501 compound
YM 477
YM-477
YM477
Molecular FormulaC33H38Cl2N6O7S2
Molecular Weight765.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C29H34Cl2N6O3S2.C4H4O4/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;5-3(6)1-2-4(7)8/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyMISPBGHDNZYFNM-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Avatrombopag Maleate (CAS 677007-74-8): Procurement and Differentiation Guide for TPO Receptor Agonists


Avatrombopag maleate (brand name Doptelet®) is a second-generation, orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist (TPO-RA) that stimulates megakaryocyte proliferation and platelet production [1]. It is approved in multiple jurisdictions, including the U.S., EU, and Australia, for the treatment of thrombocytopenia in adults with chronic liver disease (CLD) undergoing an invasive procedure and for chronic immune thrombocytopenia (ITP) in adults who have had an insufficient response to a previous treatment [2]. This guide is intended for scientific and procurement professionals who require a rigorous, comparator-focused assessment of avatrombopag's key differentiating attributes relative to other TPO-RAs in the class.

Avatrombopag Maleate vs. Other TPO-RAs: Why In-Class Substitution Is Not Appropriate


While avatrombopag, eltrombopag, lusutrombopag, and romiplostim all stimulate platelet production via the TPO receptor, their pharmacological profiles are distinct [1]. Critical differences in administration route (oral vs. subcutaneous), food and cation interaction requirements, hepatotoxicity monitoring, and overall cost-effectiveness profiles preclude simple in-class interchange [2][3]. A systematic review and network meta-analysis of randomized controlled trials found avatrombopag and lusutrombopag to have the best platelet response compared to placebo, with avatrombopag showing a non-significant advantage over lusutrombopag (OR=1.91, 95% CI: 0.52-7.05) [4]. However, even this comparison masks the substantial real-world differences in safety and administration that are critical for scientific selection and procurement, which are detailed in the quantitative evidence below.

Avatrombopag Maleate: Quantifiable Differentiation Evidence for Procurement Decisions


Polyvalent Cation Interaction: Avatrombopag vs. Eltrombopag

Avatrombopag does not chelate polyvalent cations, allowing it to be administered with food and without meal composition restrictions [1]. In contrast, eltrombopag acts as a chelating agent, requiring administration two hours prior to or four hours after meals containing polyvalent cations such as calcium, iron, or magnesium to avoid clinically relevant reductions in systemic exposure and efficacy [2].

Drug-Drug Interaction Bioavailability TPO-RA

Hepatotoxicity Warning and Monitoring: Avatrombopag vs. Eltrombopag

Avatrombopag does not carry an FDA boxed warning for hepatotoxicity and does not require specific liver function test monitoring beyond standard clinical practice [1]. In contrast, eltrombopag carries an FDA boxed warning for hepatotoxicity, necessitating regular hepatic function monitoring [2]. A network meta-analysis and FAERS database analysis ranked avatrombopag as having the highest safety profile (SUCRA=23.8%) among TPO-RAs for hemorrhagic and thrombotic events, with fewer associated adverse event preferred terms (7) compared to eltrombopag (18) and romiplostim (26) [3].

Drug Safety Hepatotoxicity TPO-RA

Cost-Effectiveness Analysis: Avatrombopag vs. Romiplostim and Eltrombopag

A Markov model analysis from the UK National Health Service (NHS) perspective compared the lifetime cost-effectiveness of avatrombopag, eltrombopag, and romiplostim for second-line ITP treatment [1]. Avatrombopag was associated with the highest quality-adjusted life-years (QALYs) at 10.979, compared to 10.628 for romiplostim and 10.085 for eltrombopag [1]. Avatrombopag also had lower total costs (£319,334) than romiplostim (£406,361; cost saving of £87,027) and was cost-effective versus eltrombopag (£313,987) with an incremental cost-effectiveness ratio (ICER) of £5,982 per QALY [1].

Health Economics Cost-Effectiveness QALY

Real-World Switching Outcomes: Avatrombopag After Eltrombopag/Hetrombopag Failure

In a multicenter real-world study of 121 adult ITP patients in China, avatrombopag was evaluated in those who were intolerant or unresponsive to eltrombopag or hetrombopag [1]. Overall, 83% of patients achieved a platelet response (≥30 × 10^9/L) after switching to avatrombopag, and 62% achieved a complete response (≥100 × 10^9/L) [1]. Notably, in a subgroup of 17 patients who underwent multiple switches of TPO-RAs, the platelet response rate with avatrombopag was 88% [1].

Real-World Evidence Treatment Switch ITP

Food Effect on Pharmacokinetics: Avatrombopag vs. Eltrombopag

Avatrombopag's area under the curve (AUC0-inf) and maximum plasma concentration (Cmax) are not affected when co-administered with a low-fat meal (500 kcal, 3 g fat, 15 g protein, 108 g carbohydrates) or a high-fat meal (918 kcal, 59 g fat, 39 g protein, 59 g carbohydrates) [1]. In contrast, eltrombopag's bioavailability is significantly reduced when taken with food, particularly high-fat meals [2].

Pharmacokinetics Food Effect AUC

Avatrombopag Maleate Solid-State Forms: Polymorph Differentiation and Solubility

A comprehensive structural study identified seven solid-state forms of avatrombopag maleate, including two polymorphic forms (AVAT-B, AVAT-C), a novel trihydrate (AVAT-3H), and four solvates . Prior patent literature indicates that Form B has inferior oral absorption compared to Form C and Form A [1]. Importantly, when suspended in aqueous solution, all forms except AVAT-B transform into the stable AVAT-3H trihydrate, which exhibits improved solubility and stability under ambient conditions .

Solid-State Chemistry Polymorph Solubility

Avatrombopag Maleate: Key Research and Industrial Application Scenarios


Clinical Trial Design in ITP: Optimizing Patient Compliance and Reducing Protocol Complexity

In designing clinical trials for chronic ITP, avatrombopag offers distinct advantages that can streamline protocol execution. Its lack of polyvalent cation chelation and absence of a food effect, as established in Section 3, means study protocols do not require complex fasting or meal-timing instructions, nor do they need to control for dietary intake of calcium, iron, or other minerals. This simplifies patient management, reduces the risk of protocol deviations, and improves the reliability of pharmacokinetic and pharmacodynamic assessments [1][2].

Second-Line Therapy for ITP: Salvage Option After Eltrombopag/Hetrombopag Failure

Avatrombopag is a clinically validated option for patients with ITP who are intolerant or unresponsive to eltrombopag or hetrombopag, as demonstrated by the real-world study showing an 83% platelet response rate after switching [1]. This scenario is particularly relevant for clinical practice and formulary decision-making, where a distinct, non-interchangeable oral TPO-RA is needed for treatment sequencing to avoid the need for subcutaneous romiplostim or more aggressive interventions.

Periprocedural Thrombocytopenia in Chronic Liver Disease: A Preferred Option with NICE Recommendation

For patients with chronic liver disease (CLD) scheduled for invasive procedures, avatrombopag is specifically recommended by NICE (TA626) for treating severe thrombocytopenia [1]. The absence of hepatotoxicity warnings or monitoring requirements, in contrast to eltrombopag [2], makes avatrombopag a safer and more manageable option in this population, where underlying liver function is already compromised .

Health Technology Assessment and Formulary Management: Cost-Effectiveness Benchmarking

Avatrombopag's cost-effectiveness profile, as quantified in the UK NHS analysis showing dominance over romiplostim and an ICER of £5,982/QALY versus eltrombopag [1], provides a robust economic justification for its inclusion on hospital and health system formularies. This data can be directly applied in health technology assessments, budget impact models, and procurement negotiations to demonstrate value and support preferential listing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avatrombopag Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.